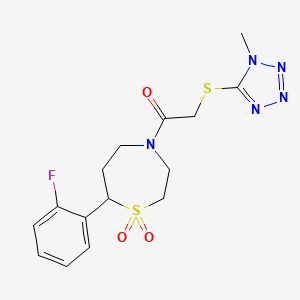
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H18FN5O3S2 and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazepan ring, a fluorophenyl group, and a tetrazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Structural Characteristics
The molecular formula of the compound is C20H22FN3O4S, with a molecular weight of approximately 421.47 g/mol. The presence of the thiazepan ring and functional groups such as dioxido and tetrazole enhances its potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O4S |
| Molecular Weight | 421.47 g/mol |
| Structural Features | Thiazepan ring, fluorophenyl group, tetrazole moiety |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: The thiazepan structure is known for its ability to interact with bacterial enzymes, potentially leading to antibacterial effects.
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways.
- Anticancer Activity: The presence of the fluorophenyl and tetrazole groups may facilitate interactions with cancer cell receptors or signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition: The thiazepan ring may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: The tetrazole moiety could interact with various receptors, influencing cellular signaling.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications:
-
Antimicrobial Activity Study:
- A study evaluating the antimicrobial properties of thiazepan derivatives found that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Mechanisms:
- Anticancer Potential:
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Coupling with the tetrazole moiety using thiol chemistry.
特性
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3S2/c1-20-15(17-18-19-20)25-10-14(22)21-7-6-13(26(23,24)9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSPILQYJCHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













